molecular formula C15H13NO3 B11710293 2,7-Dimethoxy-9H-fluoren-9-one oxime CAS No. 299443-44-0

2,7-Dimethoxy-9H-fluoren-9-one oxime

Katalognummer: B11710293
CAS-Nummer: 299443-44-0
Molekulargewicht: 255.27 g/mol
InChI-Schlüssel: JXJWUGYSTWEARC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Dimethoxy-9H-fluoren-9-one oxime is an organic compound with the molecular formula C15H13NO3 It is a derivative of fluorenone, characterized by the presence of two methoxy groups at the 2 and 7 positions and an oxime group at the 9 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethoxy-9H-fluoren-9-one oxime typically involves the following steps:

    Starting Material: The synthesis begins with 2,7-Dimethoxy-9H-fluoren-9-one.

    Oximation: The key step involves the conversion of the ketone group at the 9 position to an oxime group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Dimethoxy-9H-fluoren-9-one oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2,7-Dimethoxy-9H-fluoren-9-one oxime has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,7-Dimethoxy-9H-fluoren-9-one oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,7-Dimethoxy-9H-fluoren-9-one oxime is unique due to the presence of both methoxy and oxime groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

299443-44-0

Molekularformel

C15H13NO3

Molekulargewicht

255.27 g/mol

IUPAC-Name

N-(2,7-dimethoxyfluoren-9-ylidene)hydroxylamine

InChI

InChI=1S/C15H13NO3/c1-18-9-3-5-11-12-6-4-10(19-2)8-14(12)15(16-17)13(11)7-9/h3-8,17H,1-2H3

InChI-Schlüssel

JXJWUGYSTWEARC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.